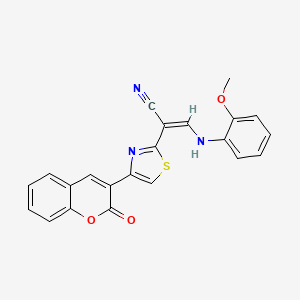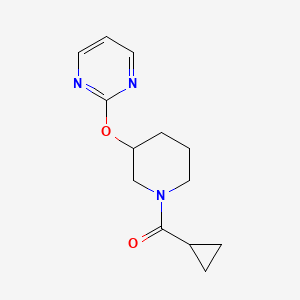
Cyclopropyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cyclopropyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone is a chemical compound that is part of a class of compounds known as piperidines . Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Scientific Research Applications
Metabolism and Pharmacokinetics
"Cyclopropyl(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone" and its related compounds have been studied for their metabolism, excretion, and pharmacokinetics. For instance, a study on a dipeptidyl peptidase IV inhibitor closely related to this compound, examined its disposition in rats, dogs, and humans after oral administration. This research provides insights into the metabolic pathways and elimination processes of such compounds (Sharma et al., 2012).
Antitubercular Activity
A series of compounds structurally similar to "this compound" were synthesized and evaluated for their antitubercular activity. These compounds showed promise in vitro against Mycobacterium tuberculosis, with some displaying significant activity against multidrug-resistant strains (Bisht et al., 2010).
Anticancer and Antituberculosis Studies
Another study focused on the synthesis of derivatives of a closely related compound, examining their anticancer and antituberculosis activities. The research found that some of these compounds exhibited significant antituberculosis and anticancer activities (Mallikarjuna, Padmashali, & Sandeep, 2014).
Mechanism of Inhibition
Research has also been conducted on the mechanism of inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors. This study helps in understanding how such compounds interact with enzymes and could be relevant for designing enzyme inhibitors (Frank et al., 1989).
Antimicrobial Activity
Compounds related to "this compound" have been synthesized and tested for their antimicrobial activity. The research provides insights into the potential use of these compounds as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Synthesis and Optimization
Several studies have focused on the synthesis and optimization of compounds structurally similar to this compound, exploring different synthetic routes and chemical transformations (Udry et al., 2014).
properties
IUPAC Name |
cyclopropyl-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(10-4-5-10)16-8-1-3-11(9-16)18-13-14-6-2-7-15-13/h2,6-7,10-11H,1,3-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVGAICOKJTGDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

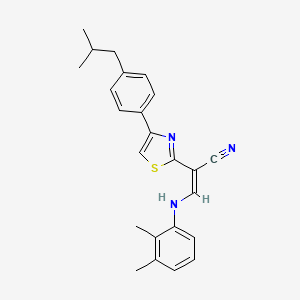
![3-(1-(2-(2-chlorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2700146.png)
![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2700150.png)
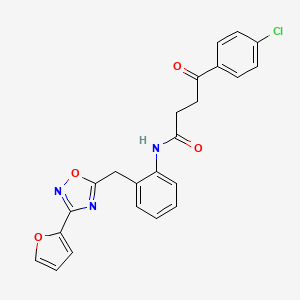
![N-(sec-butyl)-3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2700155.png)
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700156.png)
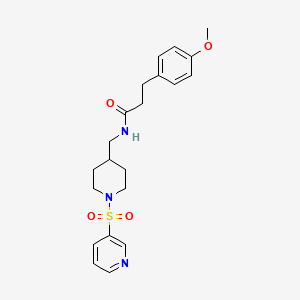
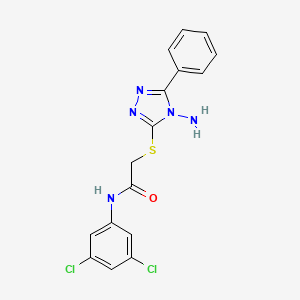
![2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2700160.png)
![1-(3-Chlorophenyl)-5-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2700161.png)
![1-[(4-Fluorophenoxy)methyl]pyrazole-3-carbohydrazide](/img/structure/B2700163.png)

